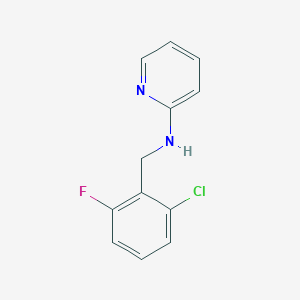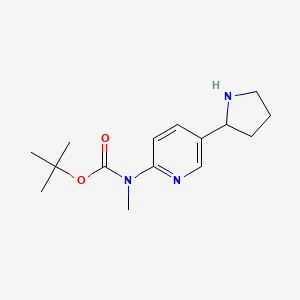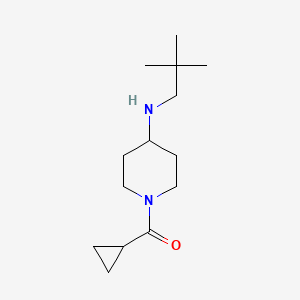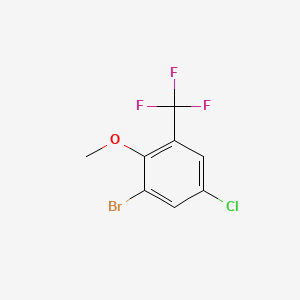
n-Cyclopentyl-2-ureidopropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Cyclopentyl-2-ureidopropanamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a cyclopentyl group attached to a ureidopropanamide backbone, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopentyl-2-ureidopropanamide typically involves the reaction of cyclopentylamine with a suitable isocyanate or carbamate derivative. One common method involves the reaction of cyclopentylamine with 2-isocyanatopropanamide under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
化学反应分析
Types of Reactions
n-Cyclopentyl-2-ureidopropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ureido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclopentyl-2-ureidopropanoic acid.
Reduction: Formation of cyclopentyl-2-aminopropanamide.
Substitution: Formation of various substituted ureidopropanamides depending on the nucleophile used.
科学研究应用
n-Cyclopentyl-2-ureidopropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or activator.
Medicine: Investigated for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of n-Cyclopentyl-2-ureidopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to interact with formyl peptide receptor 2 (FPR2), a G-protein coupled receptor involved in inflammatory responses . By binding to FPR2, this compound can modulate the receptor’s activity, leading to anti-inflammatory effects.
相似化合物的比较
Similar Compounds
- n-Cyclopentyl-2-aminopropanamide
- n-Cyclopentyl-2-methoxypropanamide
- n-Cyclopentyl-2-hydroxypropanamide
Uniqueness
n-Cyclopentyl-2-ureidopropanamide is unique due to its ureido group, which imparts specific chemical and biological properties. This group allows the compound to participate in a wider range of chemical reactions and interact with biological targets in a distinct manner compared to its analogs.
属性
分子式 |
C9H17N3O2 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
2-(carbamoylamino)-N-cyclopentylpropanamide |
InChI |
InChI=1S/C9H17N3O2/c1-6(11-9(10)14)8(13)12-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,12,13)(H3,10,11,14) |
InChI 键 |
MVNIRTTXWFDONB-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC1CCCC1)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


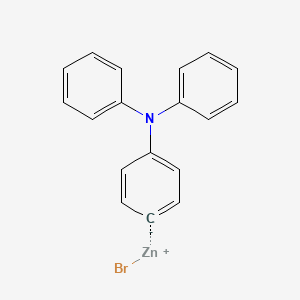
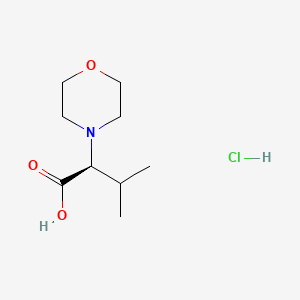


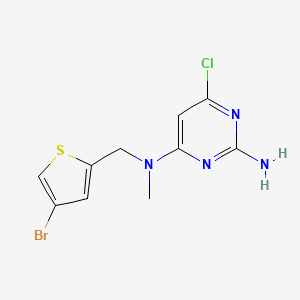
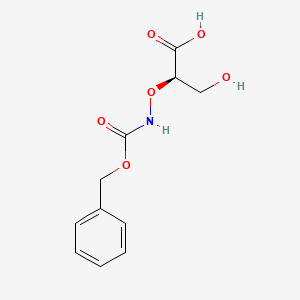

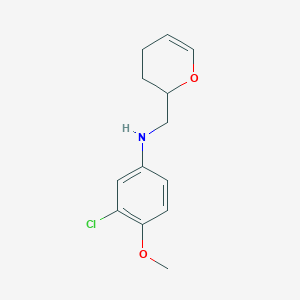
![2-[2-(4-Methoxyphenoxy)ethyl]-6-{1-[2-(4-methoxyphenoxy)ethyl]-2,5-dioxoazolid in-3-yl}-4-methyl-6,7-dihydroisoindole-1,3-dione](/img/structure/B14901046.png)
